

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of VPC162134

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Compound of Interest

Compound Name: VPC162134

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Introduction

VPC162134 is an antibacterial agent with demonstrated activity against a range of pathogenic bacteria. It functions as an inhibitor of pyruvate ferredoxin oxidoreductase (PFOR), a key enzyme in the anaerobic metabolism of certain microorganisms.^{[1][2]} The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.^{[3][4]} This document provides detailed protocols for determining the MIC of **VPC162134** using the broth microdilution method, a standardized and widely accepted technique.^{[3][5][6]} Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and reproducibility of MIC results.^{[7][8]}

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of **VPC162134** against various bacterial strains.

Microorganism	Strain	MIC (μ M)
Helicobacter pylori	-	2.9
Campylobacter jejuni	-	17.5
Methicillin-resistant Staphylococcus aureus (MRSA)	-	93.3
Staphylococcus epidermidis	-	93.3
Data sourced from VPC162134 datasheet. [1] [2]		

Experimental Protocols

Method: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of **VPC162134** using the broth microdilution method in 96-well microtiter plates. This method is a quantitative technique that provides a precise measure of the antimicrobial agent's potency.[\[3\]](#)

Materials:

- **VPC162134** (powder form)[\[1\]](#)[\[2\]](#)
- Appropriate solvent for **VPC162134** (e.g., DMSO)
- Sterile 96-well round-bottom microtiter plates[\[5\]](#)
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium for the test organism[\[3\]](#)
- Test bacterial strains (e.g., MRSA, S. epidermidis)
- Positive control antibiotic with known MIC for the test strains
- Sterile petri dishes, test tubes, and multichannel pipettors[\[5\]](#)

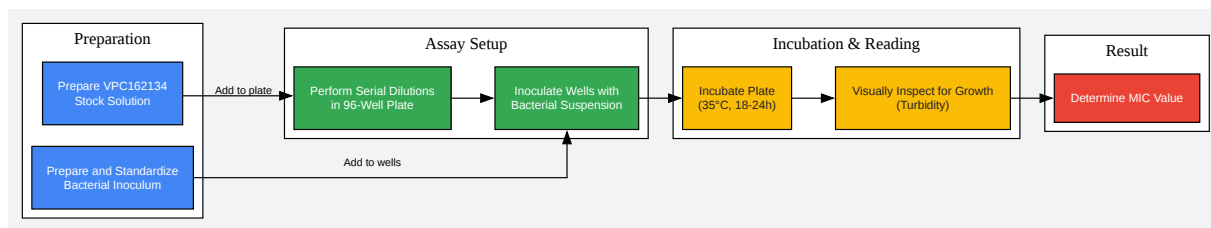
- Spectrophotometer or nephelometer for inoculum standardization
- Incubator set to the appropriate temperature for the test organism (typically $35 \pm 2^{\circ}\text{C}$)[9]

Procedure:

- Preparation of **VPC162134** Stock Solution:
 - Aseptically prepare a stock solution of **VPC162134** in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
 - Further dilute the stock solution in the appropriate sterile broth medium to achieve a working concentration that is twice the highest desired final concentration in the microtiter plate.[5]
- Preparation of Bacterial Inoculum:
 - From a pure, overnight culture of the test organism on an appropriate agar plate, select 3-4 colonies and suspend them in 5 mL of sterile saline.[6]
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done using a nephelometer or by visual comparison. A 0.5 McFarland standard is equivalent to approximately 1.5×10^8 CFU/mL.
 - Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[9]
- Microtiter Plate Setup:
 - Dispense 100 μL of the appropriate sterile broth medium into all wells of a 96-well microtiter plate.[5]
 - Add 100 μL of the 2x working solution of **VPC162134** to the wells in the first column of the plate.
 - Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column.[5]

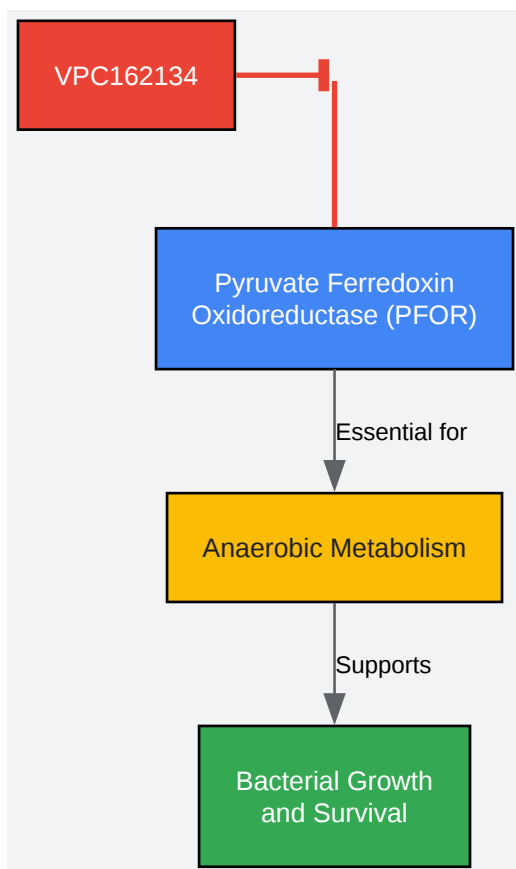
- The eleventh column will serve as the growth control (no antimicrobial agent), and the twelfth column will serve as the sterility control (broth medium only).[\[3\]](#)
- Inoculation:
 - Inoculate each well (from column 1 to 11) with 5 μ L of the prepared bacterial inoculum to achieve a final volume of 105 μ L per well. Do not inoculate the sterility control wells in column 12.
- Incubation:
 - Seal the microtiter plate and incubate at $35 \pm 2^{\circ}\text{C}$ for 18-24 hours in ambient air.[\[9\]](#)
- Reading and Interpretation of Results:
 - After incubation, visually inspect the plate for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **VPC162134** at which there is no visible growth.[\[3\]](#)
[\[6\]](#)
 - The growth control well should show distinct turbidity, and the sterility control well should remain clear.
 - The results can be qualitatively interpreted as susceptible (S), intermediate (I), or resistant (R) based on established breakpoints, if available.[\[10\]](#)

Mandatory Visualization



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of **VPC162134** using the broth microdilution method.



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